[2-(2-Methylphenyl)-1,3-dioxolan-4-yl]methanol
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Overview
Description
[2-(2-Methylphenyl)-1,3-dioxolan-4-yl]methanol is an organic compound belonging to the class of toluenes. It contains a benzene ring with a methane group and a dioxolane ring attached to it
Preparation Methods
The synthesis of [2-(2-Methylphenyl)-1,3-dioxolan-4-yl]methanol typically involves the reaction of 2-methylbenzaldehyde with glycerol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
[2-(2-Methylphenyl)-1,3-dioxolan-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
[2-(2-Methylphenyl)-1,3-dioxolan-4-yl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of [2-(2-Methylphenyl)-1,3-dioxolan-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity or function. The exact molecular targets and pathways involved may vary depending on the specific application or context in which the compound is used .
Comparison with Similar Compounds
[2-(2-Methylphenyl)-1,3-dioxolan-4-yl]methanol can be compared with other similar compounds, such as:
[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol: This compound has a similar structure but with the methyl group positioned at the 4th position on the benzene ring instead of the 2nd position.
Tolualdehyde glyceryl acetal: Another related compound with a similar dioxolane ring structure but different substituents on the benzene ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it suitable for various applications.
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
[2-(2-methylphenyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C11H14O3/c1-8-4-2-3-5-10(8)11-13-7-9(6-12)14-11/h2-5,9,11-12H,6-7H2,1H3 |
InChI Key |
SZESZZKBJJPMKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2OCC(O2)CO |
Origin of Product |
United States |
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